Pethoxamid
Overview
Description
Pethoxamid is a chloroacetamide herbicide widely used in agriculture to control various weed species. It is particularly effective against large crabgrass (Digitaria spp.), redroot pigweed (Amaranthus retroflexus L.), and lady’s thumb (Polygonum persicaria L.) . This compound functions by inhibiting the biosynthesis of very-long-chain fatty acids, which are essential for cell membrane formation in plants .
Mechanism of Action
Target of Action
Pethoxamid, a chloroacetamide herbicide, primarily targets the very-long-chain fatty acid (VLCFA) synthases and DNA . VLCFA synthases are crucial enzymes involved in the biosynthesis of very-long-chain fatty acids, which are essential components of cellular structures and signaling pathways. DNA, on the other hand, is the genetic material that carries the instructions for the growth, development, functioning, and reproduction of all known organisms.
Mode of Action
This compound interacts with its targets in a specific manner. Molecular docking studies have revealed that this compound binds selectively to GC-rich regions in the minor groove of the DNA structure . It also shows remarkable binding affinity against all synthases taking part in the sequential biosynthesis of VLCFAs . This multiple binding ability of this compound with DNA and VLCFA synthases is believed to be the primary mode of action of this herbicide.
Biochemical Pathways
The interaction of this compound with VLCFA synthases disrupts the sequential biosynthesis of VLCFAs . This disruption affects the normal functioning of the cells, leading to various downstream effects such as inhibition of cell division . The binding of this compound to DNA can also cause genotoxic effects, leading to DNA damage .
Pharmacokinetics
It is known that this compound can leach into water and soil , indicating its potential for distribution in the environment. More detailed studies are needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound results in both cytotoxic and genotoxic effects. It has been observed to cause concentration- and time-dependent decreases in the mitotic index (MI), an indicator of cell division . It also leads to an increase in chromosomal aberrations such as disturbed ana-telophase, chromosome laggards, stickiness, anaphase bridges, and DNA damage . These molecular and cellular effects contribute to the herbicidal action of this compound, inhibiting the growth of undesired plants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound can leach into water and soil , which can affect its distribution and action. Furthermore, it can cause toxic effects to non-target species in the environment . Therefore, the use of this compound must be carefully managed to minimize its environmental impact and maximize its efficacy.
Biochemical Analysis
Biochemical Properties
Pethoxamid interacts with various enzymes and proteins. For instance, it has been found to bind selectively to GC-rich regions in the minor groove of the DNA structure . It also shows remarkable binding affinity against all synthases involved in the sequential biosynthesis of very-long-chain fatty acids (VLCFAs) .
Cellular Effects
This compound has been observed to cause concentration- and time-dependent decreases in the mitotic index (MI), while increasing chromosomal aberrations (CAs) such as disturbed ana-telophase, chromosome laggards, stickiness, anaphase bridges, and DNA damage in Allium cepa root cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through multiple binding abilities. It binds selectively to GC-rich regions in the minor groove of the DNA structure . It also interacts with VLCFA synthases, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits high degradation efficiency at all chlorine dioxide concentrations and at all pH levels . The mineralization is incomplete, indicating that there may be long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathways of VLCFAs . It interacts with all synthases involved in the sequential biosynthesis of VLCFAs, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its ability to bind to DNA and VLCFA synthases, it may interact with various transporters or binding proteins .
Subcellular Localization
Its ability to bind to DNA and VLCFA synthases suggests that it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pethoxamid is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide with various reagents under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is carried out at a specific temperature to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a product with a purity of 99.8% . The final product is then subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Pethoxamid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its degradation by chlorine dioxide, which results in the formation of multiple degradation products .
Common Reagents and Conditions:
Oxidation: Chlorine dioxide is commonly used as an oxidizing agent to degrade this compound.
Reduction: Specific reducing agents can be employed to modify the chemical structure of this compound, although detailed studies on this are limited.
Substitution: Various nucleophiles can substitute the chloro group in this compound under appropriate conditions.
Major Products Formed: The degradation of this compound by chlorine dioxide results in the formation of four primary degradation products, which have been identified using gas chromatography and mass spectrometry .
Scientific Research Applications
Pethoxamid has several applications in scientific research:
Comparison with Similar Compounds
- Metazachlor
- Acetochlor
- Alachlor
Pethoxamid stands out due to its unique binding affinity and higher efficacy in specific agricultural applications .
Properties
IUPAC Name |
2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-4-20-11-10-18(15(19)12-17)16(13(2)3)14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWIKHNSBZVWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057928 | |
Record name | Pethoxamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106700-29-2 | |
Record name | Pethoxamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106700-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pethoxamid [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106700292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pethoxamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propen-1-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PETHOXAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352ZYP854D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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